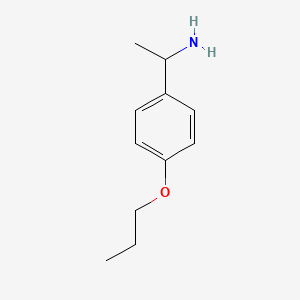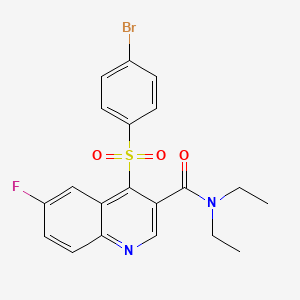
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide” is a complex organic molecule. It contains several functional groups including a bromophenyl group, a sulfonyl group, a diethylamino group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroanalytical techniques such as NMR, IR, and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. These properties include molecular weight, boiling point, melting point, solubility, and more .
Applications De Recherche Scientifique
Synthesis and Derivatization in Organic Chemistry
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, due to its structural composition, might be involved in the synthesis of complex organic compounds. For instance, the presence of bromophenyl groups suggests potential involvement in cross-coupling reactions, similar to those used in synthesizing compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain anti-inflammatory and analgesic materials. Innovations in the synthesis of such intermediates are crucial for improving yield and reducing the cost and environmental impact of pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).
Radical Cyclization in Synthesis
Radical cyclizations are pivotal in organic synthesis for constructing carbo- and heterocyclic compounds. The nature of the substituents and reaction conditions (like temperature) play a significant role in determining the regiochemistry of such cyclizations. This knowledge is instrumental in synthesizing various physiologically active compounds, indicating that compounds with structures similar to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide could be key in developing new therapeutic agents (Ishibashi & Tamura, 2004).
Environmental Degradation of Fluorinated Compounds
Compounds with structures resembling 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide might be involved in environmental degradation pathways, particularly for fluorinated compounds. Understanding the degradation pathways, half-lives, and potential toxicological impacts of such compounds is critical in assessing their environmental fate and potential health risks (Liu & Avendaño, 2013).
Bioaccumulation and Ecotoxicology
The study of perfluorinated acids, including substances structurally related to 4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide, provides insights into bioaccumulation trends and ecotoxicology. Understanding these aspects is crucial for risk assessment and management of these chemicals in the environment (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N,N-diethyl-6-fluoroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-24(4-2)20(25)17-12-23-18-10-7-14(22)11-16(18)19(17)28(26,27)15-8-5-13(21)6-9-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWNNOZRRGNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-bromophenyl)sulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B2477797.png)

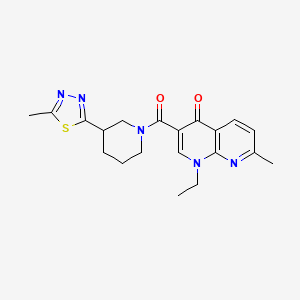
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2477801.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)

![2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2477805.png)
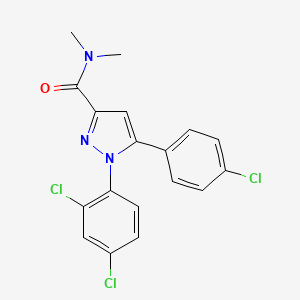
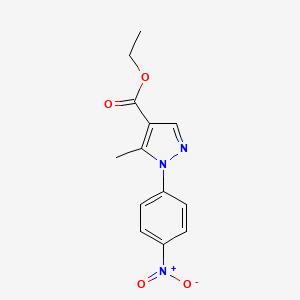
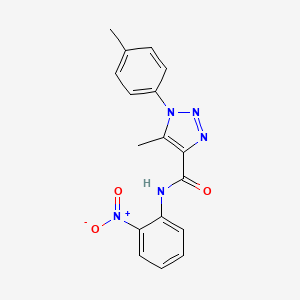
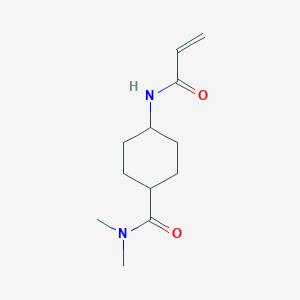

amine](/img/structure/B2477815.png)
